
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound characterized by the presence of a pyrrolidine ring, a formyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ester groups. One common method involves the reaction of heptanoic acid with ethyl alcohol in the presence of a catalyst to form ethyl heptanoate. This intermediate can then undergo further reactions to introduce the pyrrolidine ring and formyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by specific functional group modifications. The use of biocatalysts, such as specific bacterial strains, can also be employed to achieve high enantioselectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution reactions can yield various esters or amides depending on the nucleophile used .
Applications De Recherche Scientifique
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting or modifying their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
- Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
- Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate
Comparison: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to the presence of a longer heptanoate chain and a formyl group, which can significantly influence its reactivity and biological activity compared to shorter-chain analogs. The longer chain can affect the compound’s solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
Propriétés
Numéro CAS |
61502-87-2 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C14H23NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h11-12H,2-10H2,1H3 |
Clé InChI |
VFURZFXINHLLBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCN1C(CCC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
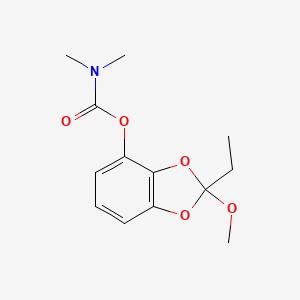
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
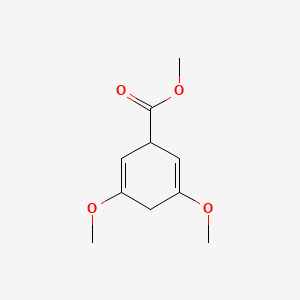
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
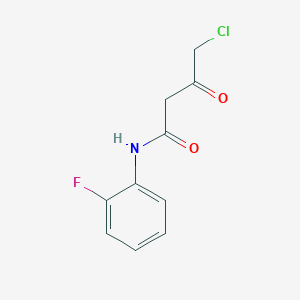
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
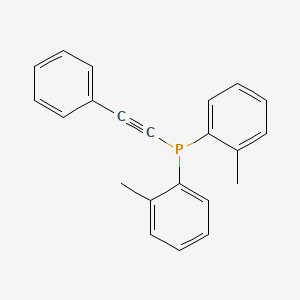
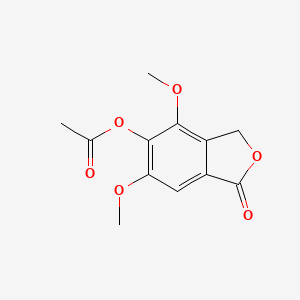
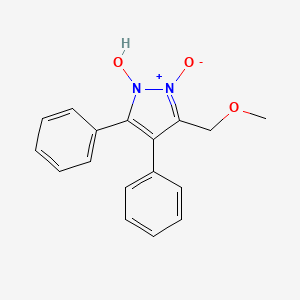
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
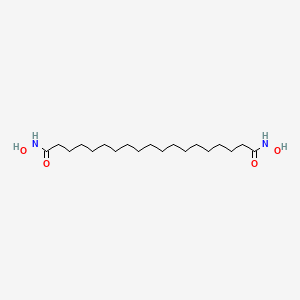
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
